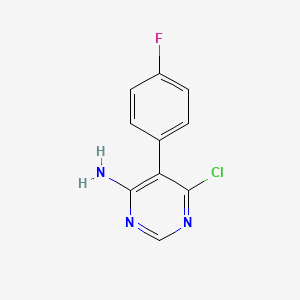

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-

Description

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- is a pyrimidine derivative characterized by a chloro substituent at position 6 and a 4-fluorophenyl group at position 3. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the chlorine atom influences electronic properties and binding affinity .

This compound is structurally related to pharmacologically active pyrimidines, such as pyrimethamine (an antimalarial) and trimethoprim (an antibiotic). However, its unique substitution pattern distinguishes it from these analogs, particularly in terms of steric and electronic effects .

Properties

IUPAC Name |

6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-8(10(13)15-5-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAUVDRVFXXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.

Reaction Conditions:

Catalysts and Solvents: Common catalysts include palladium on carbon (Pd/C) and solvents like ethanol (EtOH) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is also common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- is in cancer therapy. The compound has been identified as a potential inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. Specifically, it shows high potency against various activating mutations of EGFR while exhibiting relatively low inhibition of wild-type EGFR. This selectivity suggests that it may reduce the toxicological side effects commonly associated with EGFR inhibitors, such as skin rashes and diarrhea .

Table 1: Potency Against EGFR Mutants

| Compound Name | EGFR Mutant Type | Potency (IC50) | Toxicity Profile |

|---|---|---|---|

| 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- | L858R | Low | Favorable |

| Other Compounds | Exon19 Deletion | Moderate | High |

| Other Compounds | T790M Resistance | High | Moderate |

Antiparasitic Activity

Recent studies have also highlighted the antiparasitic properties of fluorophenyl-substituted pyrimidine derivatives. For instance, a related compound demonstrated excellent activity against Leishmania major, a parasite responsible for leishmaniasis. The compound exhibited effective action against both promastigotes and amastigotes with EC50 values in the nanomolar range . This finding indicates that derivatives of 4-Pyrimidinamine, including those with fluorophenyl substitutions, could serve as promising candidates for treating neglected tropical diseases.

Table 2: Antiparasitic Efficacy

| Compound Name | Target Parasite | Activity (EC50) | Selectivity |

|---|---|---|---|

| Fluorophenyl-Pyrimidine Derivative | Leishmania major | Nanomolar range | High |

| Other Compounds | Toxoplasma gondii | Moderate | Moderate |

Anti-inflammatory Effects

In addition to its anticancer and antiparasitic properties, research has shown that pyrimidine derivatives can exhibit anti-inflammatory effects. Studies have demonstrated that certain substituted pyrimidines significantly inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For example, compounds derived from pyrimidine structures have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity

| Compound Name | COX-2 Inhibition (IC50) | Comparison Drug |

|---|---|---|

| Pyrimidine Derivative A | 0.04 ± 0.09 μmol | Celecoxib |

| Pyrimidine Derivative B | 0.04 ± 0.02 μmol | Celecoxib |

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- with structurally related pyrimidine derivatives:

Key Observations :

- Steric Effects: The 4-fluorophenyl group induces non-planar conformations due to steric repulsion with the pyrimidine ring, as observed in crystallographic studies of similar compounds .

Activity Insights :

- The target compound’s 4-fluorophenyl group may enhance receptor selectivity compared to chlorophenyl analogs, as fluorine’s small size and high electronegativity allow tighter binding .

- Antifungal activity in chlorophenyl derivatives (e.g., ) is attributed to diamine groups facilitating hydrogen bonding with fungal enzymes, a feature absent in the fluorophenyl analog .

Crystallographic and Conformational Analysis

Crystallographic data for the target compound’s analogs reveal:

- Non-Planar Geometry: The 4-fluorophenyl group in similar compounds causes distortion from planarity (dihedral angles: 70.1° between pyrimidine and fluorophenyl planes) .

- Intermolecular Interactions : Weak C–H···F and π–π stacking stabilize crystal packing, as seen in .

Biological Activity

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of pyrimidine derivatives, including 4-Pyrimidinamine, has been extensively studied. The presence of electron-withdrawing groups, such as chlorine and fluorine, at specific positions on the pyrimidine ring enhances the biological activity of these compounds. For instance, studies have shown that chloromethyl and fluorophenyl substituents significantly affect the potency against various biological targets.

Key Findings on SAR

- Electron-Withdrawing Groups : The introduction of halogen substituents (e.g., Cl, F) increases the lipophilicity and reactivity of the compound, enhancing its interaction with biological targets.

- Positioning : The specific placement of substituents on the pyrimidine ring is crucial for maximizing anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 4-Pyrimidinamine derivatives. In vitro assays demonstrated that these compounds effectively inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.

| Compound | COX-2 Inhibition (IC50 μmol) | Comparison to Celecoxib |

|---|---|---|

| 4-Pyrimidinamine | 0.04 ± 0.02 | Equivalent |

The IC50 value indicates that 4-Pyrimidinamine exhibits comparable efficacy to celecoxib, a well-known COX-2 inhibitor .

Anticancer Activity

The anticancer potential of 4-Pyrimidinamine has also been investigated. In vitro studies showed that encapsulated formulations of this compound exhibit significant cytotoxic effects against cancer cell lines such as HeLa cells.

| Treatment Form | Cell Viability Reduction (%) | Tumor Inhibition Rate (%) |

|---|---|---|

| Free Form | 75.91 | 14.47 |

| Encapsulated | 87.69 | 66.47 |

| 5-Fluorouracil | - | 50.46 |

The encapsulated form demonstrated superior efficacy compared to both the free form and standard chemotherapy agents like 5-fluorouracil .

Case Study 1: Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema with compounds similar to 4-Pyrimidinamine, showcasing their potential as anti-inflammatory agents.

Case Study 2: Antitumor Activity

In vivo studies using sarcoma 180 tumors in Swiss albino mice revealed that treatment with encapsulated forms of pyrimidine derivatives resulted in substantial tumor size reduction compared to controls. The study concluded that these formulations could enhance therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-5-(4-fluorophenyl)-4-pyrimidinamine, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves using phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) as reagents under controlled heating (80–120°C) to facilitate chlorination and ring formation . Key factors affecting efficiency include:

- Temperature control : Excessive heat may lead to side reactions (e.g., decomposition of intermediates).

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.

- Substituent effects : The electron-withdrawing fluorine group at the 4-position of the phenyl ring directs electrophilic substitution to specific positions .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography reveals bond lengths, dihedral angles, and hydrogen-bonding networks. For example, the pyrimidine ring plane forms a dihedral angle of ~12°–86° with substituent phenyl groups, influencing molecular packing .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms purity. The fluorine atom at the 4-phenyl position produces distinct splitting patterns in ¹H-NMR due to coupling with aromatic protons .

- IR spectroscopy detects functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group) .

Q. What are the typical nucleophilic substitution reactions observed in this compound, and how do substituents affect reactivity?

- Methodological Answer : The chlorine atom at position 6 undergoes substitution with nucleophiles (e.g., amines, thiols). Reactivity is influenced by:

- Electronic effects : The 4-fluorophenyl group withdraws electrons, activating the pyrimidine ring for substitution at specific positions.

- Steric hindrance : Bulky substituents on the phenyl ring may reduce accessibility to the reaction site.

- Example: Replacing Cl with an amine group enhances biological activity by improving hydrogen-bonding potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., variations in substituents) or assay conditions. Strategies include:

- Structural validation : Confirm compound identity via X-ray crystallography and high-resolution mass spectrometry (HRMS) to rule out polymorphic forms or impurities .

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO concentration).

- Comparative studies : Test analogs (e.g., 5-fluoro vs. 5-chloro derivatives) to isolate substituent-specific effects .

Q. What strategies optimize the synthesis of 6-chloro-5-(4-fluorophenyl)-4-pyrimidinamine to improve yield and purity for reproducible research?

- Methodological Answer :

- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side products .

- Purification techniques : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity crystals .

- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate before byproduct formation .

Q. How do computational models predict the interaction of this compound with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., dihydrofolate reductase). The 4-fluorophenyl group may occupy hydrophobic pockets, while the amine group forms hydrogen bonds .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis studies.

- Experimental validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd).

- Enzyme inhibition assays : Compare IC₅₀ values with computational predictions .

Q. What are the challenges in elucidating the crystal packing and hydrogen-bonding networks of this compound, and how do they impact material properties?

- Methodological Answer :

- Crystallization challenges : The compound may form multiple polymorphs due to flexible substituents. Slow evaporation from DMSO/water mixtures can yield single crystals suitable for X-ray analysis .

- Hydrogen-bonding networks : Intramolecular N–H⋯N bonds (e.g., between N4–H4 and N5) stabilize the molecule, while intermolecular C–H⋯O bonds link molecules into chains, influencing solubility and melting points .

- Impact on properties : Stronger hydrogen-bonding networks correlate with higher thermal stability but lower solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.